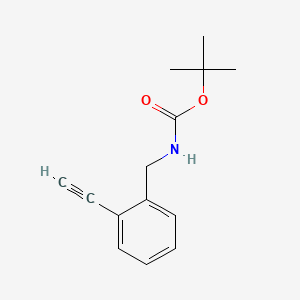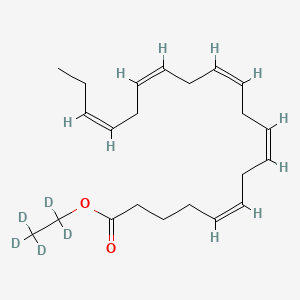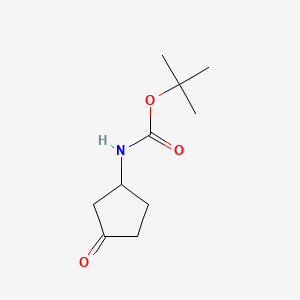
tert-Butyl 2-ethynylbenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-ethynylbenzylcarbamate: is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a derivative of benzylcarbamate, where the benzyl group is substituted with an ethynyl group at the second position and a tert-butyl group at the carbamate nitrogen. This compound is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2-ethynylbenzylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction. Another method includes the use of tert-butyl carbamate and 2-ethynylbenzyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: tert-Butyl 2-ethynylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzylcarbamate or ethylbenzylamine.
Substitution: Formation of substituted benzylcarbamates.
科学的研究の応用
tert-Butyl 2-ethynylbenzylcarbamate is used in various scientific research applications, including:
作用機序
The mechanism of action of tert-butyl 2-ethynylbenzylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl carbamate: A simpler analog without the ethynyl group, used as a protecting group in organic synthesis.
Benzyl carbamate: Lacks the tert-butyl and ethynyl groups, used in the synthesis of pharmaceuticals.
Ethylbenzylcarbamate: Similar structure but with an ethyl group instead of tert-butyl, used in different synthetic applications.
Uniqueness: tert-Butyl 2-ethynylbenzylcarbamate is unique due to the presence of both the ethynyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .
特性
IUPAC Name |
tert-butyl N-[(2-ethynylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-8-6-7-9-12(11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRTXWCUFDWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856893 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097731-47-9 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














